molecular formula C20H23N5O3 B2933978 3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-69-1

3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2933978
CAS RN: 877643-69-1
M. Wt: 381.436
InChI Key: KZUSMXQCJSDPOK-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and properties of mesoionic compounds related to purine diones, including the study of mesoionic purinone analogs and their hydrolytic reactions, as well as their potential for undergoing cycloaddition reactions (Coburn & Taylor, 1982). Additionally, the synthesis of various derivatives has been explored, focusing on the structural modifications to enhance biological activity and receptor affinity. This includes the creation of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with potential antidepressant and anxiolytic-like activity, indicating the importance of the 7-position substituent for receptor affinity and selectivity (Zagórska et al., 2015).

Therapeutic Potential

Various studies have assessed the therapeutic potential of imidazo[2,1-f]purine-2,4-dione derivatives, particularly their roles as ligands for serotonin and dopamine receptors, which could contribute to their antidepressant and anxiolytic effects. For instance, the evaluation of N-8-arylpiperazinylpropyl derivatives highlighted their potent ligand activity for the 5-HT(1A) receptor, with specific compounds exhibiting anxiolytic-like and antidepressant-like activities in preclinical models (Zagórska et al., 2009). Another study focusing on substituted pyridines and purines containing 2,4-thiazolidinedione explored their impact on triglyceride accumulation and their hypoglycemic and hypolipidemic activity, identifying compounds for further pharmacological studies (Kim et al., 2004).

properties

IUPAC Name

2-(2-ethoxyethyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-28-11-10-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-8-6-13(2)7-9-15/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUSMXQCJSDPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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